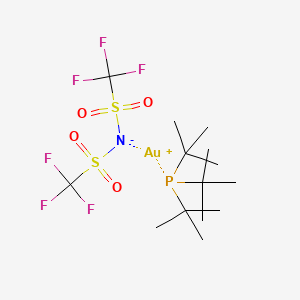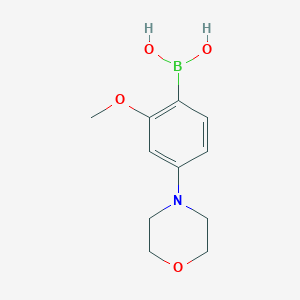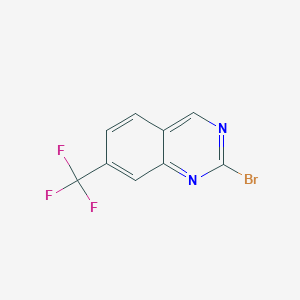
2-Bromo-7-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-7-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and trifluoromethyl groups in the quinazoline ring enhances its chemical reactivity and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(trifluoromethyl)quinazoline typically involves the bromination of 7-(trifluoromethyl)quinazoline. One common method is the reaction of 7-(trifluoromethyl)quinazoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .
化学反応の分析
Types of Reactions
2-Bromo-7-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted quinazolines with various functional groups.
Oxidation Reactions: Formation of quinazoline N-oxides.
Reduction Reactions: Formation of dihydroquinazolines.
科学的研究の応用
2-Bromo-7-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Bromo-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways by modulating receptor activity. These interactions lead to the compound’s observed biological effects, such as anticancer and anti-inflammatory activities .
類似化合物との比較
Similar Compounds
- 2-Chloro-7-(trifluoromethyl)quinazoline
- 2-Fluoro-7-(trifluoromethyl)quinazoline
- 2-Iodo-7-(trifluoromethyl)quinazoline
Uniqueness
2-Bromo-7-(trifluoromethyl)quinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable scaffold for drug development .
特性
分子式 |
C9H4BrF3N2 |
|---|---|
分子量 |
277.04 g/mol |
IUPAC名 |
2-bromo-7-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H |
InChIキー |
QRSQLZSJJYCEGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


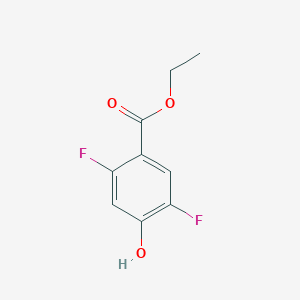
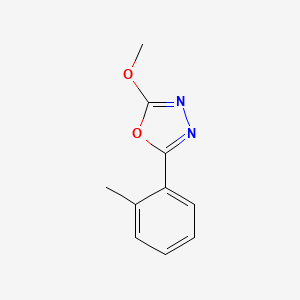
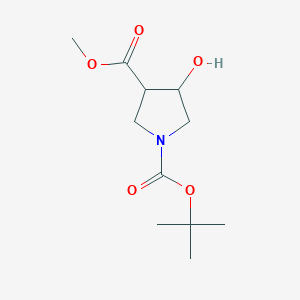
![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
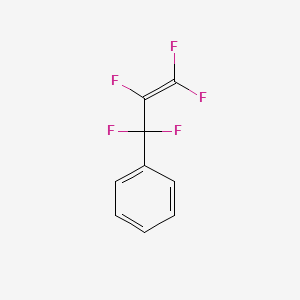
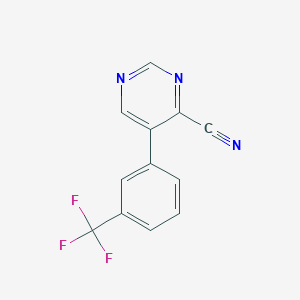
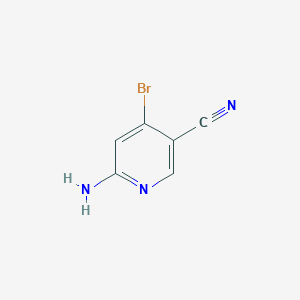
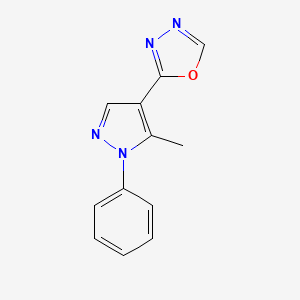
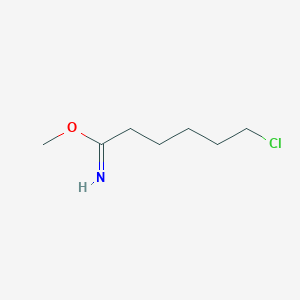
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
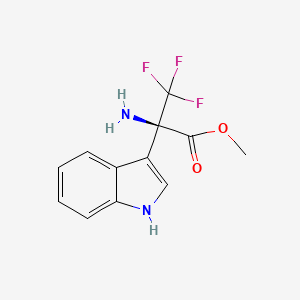
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
